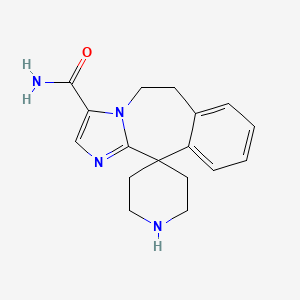![molecular formula C39H66O5 B1243457 [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243457.png)
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a diacylglycerol compound consisting of a glycerol backbone with two fatty acid chains. The first chain is palmitoleic acid (16:1(9Z)), and the second chain is arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Diacylglycerols are important intermediates in lipid metabolism and play a crucial role in cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Chloroform or ethanol
Catalyst: Lipase or sulfuric acid
Industrial Production Methods
Industrial production of diacylglycerols often involves the use of biocatalysts to ensure specificity and efficiency. The process includes:
Extraction of fatty acids: Palmitoleic acid and arachidonic acid are extracted from natural sources such as fish oils, milk fats, and vegetable oils.
Esterification: The extracted fatty acids are esterified with glycerol using biocatalysts.
Purification: The product is purified using techniques like chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group on the glycerol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated diacylglycerols.
Substitution: Esterified diacylglycerols with various functional groups.
Aplicaciones Científicas De Investigación
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Plays a role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: Investigated for its potential anti-inflammatory properties due to the presence of arachidonic acid.
Industry: Used in the formulation of cosmetics and nutritional supplements.
Mecanismo De Acción
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exerts its effects primarily through the activation of protein kinase C (PKC). The compound is a physiological activator of PKC, which translocates from the cytosol to the plasma membrane upon activation. This activation leads to a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
DG(160/204(5Z,8Z,11Z,14Z)/00): Contains palmitic acid instead of palmitoleic acid.
DG(180/204(5Z,8Z,11Z,14Z)/00): Contains stearic acid instead of palmitoleic acid.
DG(201(11Z)/161(9Z)/00): Contains eicosenoic acid and palmitoleic acid.
Uniqueness
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to the presence of both palmitoleic acid and arachidonic acid, which confer specific biochemical properties. The combination of these fatty acids allows for distinct interactions with cellular membranes and signaling proteins, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C39H66O5 |
|---|---|
Peso molecular |
614.9 g/mol |
Nombre IUPAC |
[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13-14,16-18,20,22,26,28,37,40H,3-10,12,15,19,21,23-25,27,29-36H2,1-2H3/b13-11-,16-14-,18-17-,22-20-,28-26-/t37-/m0/s1 |
Clave InChI |
IVRNQYIPGILFPZ-SEKRGLSRSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(E)-N-[(4-bromophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-5-methylfuran-2-carboxamide](/img/structure/B1243374.png)
![N'-(5-bromo-2-methoxybenzylidene)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1243375.png)

![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)

![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)

![3-[(3-Benzyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidin)-1-yl]benzoic acid methyl ester](/img/structure/B1243395.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)

